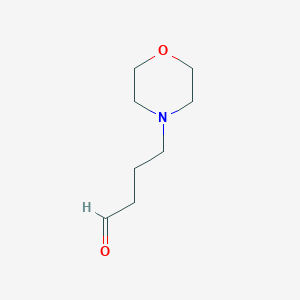
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid
Übersicht
Beschreibung
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C20H21NO3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is represented by the SMILES notation:C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 . This indicates the presence of a benzyl group attached to the 4th carbon of a piperidine ring, which is also attached to a benzoyl group . Physical And Chemical Properties Analysis
The physical form of 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid is a white to yellow solid . It has a molecular weight of 323.39 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 438.8±38.0 °C at 760 mmHg, and a flash point of 219.2±26.8 °C .Wissenschaftliche Forschungsanwendungen
Use in Antibacterial and Antifungal Preservatives
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, a derivative of benzoic acid, is commonly used in various applications due to its antibacterial and antifungal properties. These derivatives are utilized as preservatives in food, cosmetics, hygiene, and pharmaceutical products. They are effective in inhibiting the growth of microorganisms, ensuring the safety and longevity of these products (del Olmo, Calzada, & Nuñez, 2017).
Role in Anti-inflammatory and Analgesic Medications
Research has shown that certain derivatives of benzoic acid, including 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, exhibit anti-inflammatory and analgesic properties. These compounds have been studied for their effectiveness in reducing inflammation and pain, making them potential candidates for use in human analgesic agents (Muchowski et al., 1985).
Application in Cancer Treatment
In the field of oncology, some benzoic acid derivatives are being explored as prodrugs for cancer treatment. These compounds are designed to be activated into cytotoxic alkylating agents specifically at tumor sites, enhancing the effectiveness of cancer therapy while minimizing side effects (Springer et al., 1990).
Synthesis and Structural Analysis
The synthesis and structural characterization of derivatives of benzoic acid are critical in understanding their potential applications. Studies have been conducted to elucidate the molecular structure and properties of these compounds, providing insights into their reactivity and stability under various conditions. This research is fundamental in the development of new compounds with enhanced properties (Demir et al., 2010).
Exploration in Organic Chemistry Education
Benzoic acid derivatives, including 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid, are also used in educational settings, particularly in organic chemistry labs. Their synthesis provides a practical application for students to understand organic reaction mechanisms and techniques (Her, Jones, & Wollack, 2014).
Safety And Hazards
The safety information available indicates that 1-Benzoyl-4-benzylpiperidine-4-carboxylic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338+P351) .
Eigenschaften
IUPAC Name |
1-benzoyl-4-benzylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-18(17-9-5-2-6-10-17)21-13-11-20(12-14-21,19(23)24)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBTUXWUZRRHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-benzylpiperidine-4-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

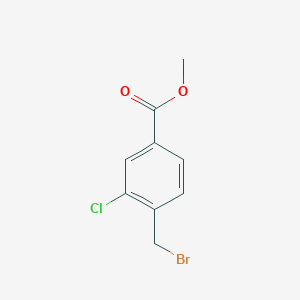

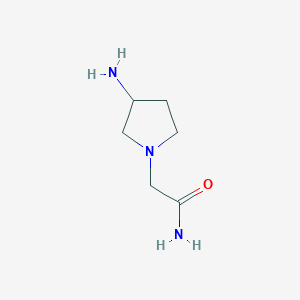

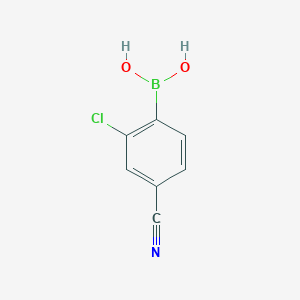
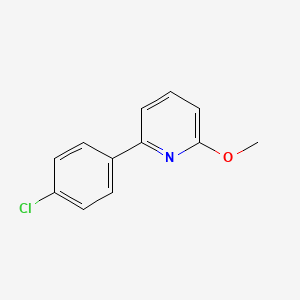




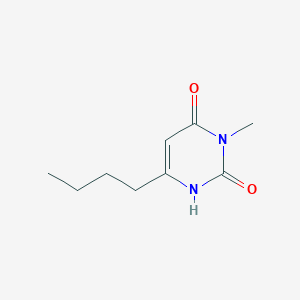
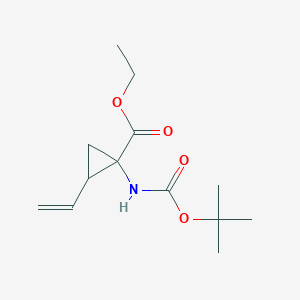
![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)
